molecular formula C8H10BrNO2 B091357 2-Bromo-4,5-dimethoxyaniline CAS No. 16791-41-6

2-Bromo-4,5-dimethoxyaniline

Cat. No.: B091357
CAS No.: 16791-41-6
M. Wt: 232.07 g/mol
InChI Key: FZPJGMHMEFSPED-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxyaniline, also known as this compound, is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Metabolic Study : 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug structurally similar to 2-Bromo-4,5-dimethoxyaniline, has been studied for its metabolism in various species including humans. It undergoes oxidative deamination, forming metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among others (Carmo et al., 2005).

  • Toxicological Analysis : The psychoactivity and toxic effects of similar compounds, such as 4-bromo-2,5-dimethoxyamphetamine (bromo-DMA), have been documented. This includes discussions on drug concentration variations and methods for qualitative and quantitative analysis (Delliou, 1983).

  • Identification of Urinary Metabolites : In a study involving rats, metabolites of 2C-B were identified in urine after oral administration. These findings are significant for understanding the biological and toxicological effects of such drugs (Kanamori et al., 2002).

  • Synthesis and Crystal Structures : Research on all-para-brominated poly(N-phenyl-m-aniline)s, which include this compound derivatives, has been conducted. This involves one-pot syntheses and studies of their redox properties, indicating potential applications in materials science (Ito et al., 2002).

  • Photostabilization of Poly(vinyl chloride) : Derivatives of this compound have been synthesized and used as photostabilizers for rigid poly(vinyl chloride), indicating potential applications in materials chemistry (Balakit et al., 2015).

  • Pharmacokinetic Studies : Synthesis of brominated compounds, including those related to this compound, for pharmacokinetic and pharmacodynamic evaluation has been explored, highlighting their potential applications in drug development (Wang et al., 1993).

  • Electrochemical Applications : Studies on electrochemically synthesized poly(2,5-dimethoxyaniline) demonstrate its potential use in detecting chiral molecules like glutamic acids, suggesting applications in analytical chemistry (Zeng et al., 2019).

  • Green Chemistry Synthesis : Nanostructured poly(2,5-dimethoxyaniline) synthesized via green chemistry methods has shown high electrical conductivity and charge storage capacity, indicating its potential in energy storage applications (Jain et al., 2010).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes represent specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, and H319 means it causes serious eye irritation .

Properties

IUPAC Name

2-bromo-4,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPJGMHMEFSPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328803
Record name 2-Bromo-4,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16791-41-6
Record name 2-Bromo-4,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4,5-dimethoxyaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Following the procedure reported in JACS 1996, 118, 1028-1030, 4-aminoveratrole (3.06 g, 20.0 mmol) was dissolved in a mixture of dichloromethane (80 ml) and methanol (40 ml) at room temperature. Tetrabutylammonium tribromide (1.15 eq, 11.09 g) was added and the mixture was allowed to stir for 20 minutes. The mixture was extracted with saturated aqueous sodium sulfite solution. The organic layer was washed with water, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by flash chromatography (gradient 10:1 to 7:3 hexanes/ethyl acetate) to give 2-bromo-4,5-dimethoxy-aniline 1.403 g (30%) of a yellow oil.
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
11.09 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3,4-dimethoxybenzenamine (20.0 g, 0.130 mol) in dry THF (200 mL) was added concentrated H2SO4 (20 drops) under N2 at −78° C. After 10 mains, NBS (23.2 g, 0.130 mol) was added in potions at −78° C. Then the reaction mixture was allowed to gradually warm up to room temperature over 1 hour. THF was removed under reduced pressure. The residue was diluted with EtOAc (200 mL), and washed with water (80 mL×3). The organic layer was dried over anhydrous MgSO4, filtered and concentrated in vacuum. The residue was purified by silica gel column (15:1 hexanes/ethyl acetate) to afford 2-bromo-4,5-dimethoxyaniline as a yellow solid. MS (M+H)=232 and 234.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
23.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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